4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine
Beschreibung
Eigenschaften
Molekularformel |
C17H15ClN8O2 |
|---|---|
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
4-[8-chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H15ClN8O2/c1-10-20-16(28-24-10)12-9-11(18)13-14(21-12)15(25-5-7-27-8-6-25)23-17(22-13)26-4-2-3-19-26/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
FRBOOPZSDKUWTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=NC3=C(C(=C2)Cl)N=C(N=C3N4CCOCC4)N5C=CC=N5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Approach
The synthesis of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine can be approached through several key steps:
Synthesis of the Pyrido[3,2-d]pyrimidine Core :
- The initial step often involves the construction of the pyrido[3,2-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino pyridines and suitable carbonyl compounds.
Introduction of the Oxadiazole Ring :
- The oxadiazole moiety can be synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds or carboxylic acids. This step is crucial for introducing the 3-methyl group at the oxadiazole position.
Formation of the Pyrazole Ring :
- The pyrazole ring can be formed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
-
- The chlorination at the 8-position can be performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions to avoid over-chlorination.
Final Assembly with Morpholine :
- The final step involves coupling the morpholine moiety with the previously synthesized pyrido[3,2-d]pyrimidine derivative using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar agents that facilitate amide bond formation.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 2-amino pyridine + carbonyl compound | Heat under reflux in ethanol |
| 2 | Condensation | Hydrazine + carboxylic acid | Stirring at room temperature |
| 3 | Cyclization | Hydrazine + α,β-unsaturated carbonyl | Heat under reflux in solvent |
| 4 | Chlorination | Phosphorus oxychloride | Controlled temperature |
| 5 | Coupling | EDC + morpholine | Stirring in DMF at room temperature |
Yield and Purity Analysis
The yield and purity of synthesized compounds are critical for assessing their viability for pharmaceutical applications. Typical yields for multi-step syntheses can vary significantly based on reaction conditions and purification methods employed:
Yield : Generally ranges from 50% to 80%, depending on the efficiency of each synthetic step.
Purity Analysis : High-performance liquid chromatography (HPLC) is commonly used to assess purity, with targets often set above 95% for pharmaceutical-grade compounds.
Research Findings and Applications
Recent studies have highlighted the potential biological activities of similar compounds, particularly in targeting specific enzymes or pathways associated with various diseases. For instance:
Compounds with oxadiazole and pyrazole moieties have shown promise as inhibitors in cancer research.
The presence of morpholine enhances solubility and bioavailability, making these compounds attractive candidates for drug development.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[8-Chlor-6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen zu modifizieren, wodurch ihre biologische Aktivität möglicherweise verändert wird.
Substitution: Halogensubstitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Chlorgruppe.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 4-[8-Chlor-6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholin umfasst die Hemmung der Cyclin-abhängigen Kinase 2 (CDK2). Diese Hemmung stört den Zellzyklus, was zu einer reduzierten Zellproliferation und einer möglichen Induktion von Apoptose in Krebszellen führt. Die Verbindung bindet an die ATP-Bindungsstelle von CDK2 und verhindert so ihre Aktivierung und die anschließende Phosphorylierung von Zielproteinen.
Wirkmechanismus
The mechanism of action of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to reduced cell proliferation and potential induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Comparative Insights
Core Heterocycle Differences: The pyrido[3,2-d]pyrimidine core (target compound and ) is electronically distinct from thieno[3,2-d]pyrimidine (), where sulfur substitution alters aromaticity and binding pocket interactions .
Functional Group Impact :
- Morpholine vs. Piperazine : Morpholine (target compound, ) provides moderate solubility, while methanesulfonyl-piperazine () introduces polar sulfonyl groups for enhanced solubility and target affinity .
- Oxadiazole vs. Carboxylic Acid : The 3-methyl-1,2,4-oxadiazole in the target compound likely improves metabolic stability compared to the carboxylic acid in , which may suffer from faster clearance despite higher solubility .
Synthetic Complexity :
- The target compound’s synthesis is inferred to involve sequential heterocyclic couplings (e.g., Buchwald-Hartwig for morpholine installation), contrasting with ’s alkylation-driven methodology .
- Polymorphic control () highlights industrial scalability challenges, whereas vendor-sourced compounds () suggest commercial availability for early-stage research .
Biologische Aktivität
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound has garnered attention in medicinal chemistry and pharmacology due to its structural complexity and the diverse biological mechanisms it may influence.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.8 g/mol. Its unique structure includes a morpholine ring and various heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN8O2 |
| Molecular Weight | 398.8 g/mol |
| IUPAC Name | 4-[8-chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine |
| InChI Key | FRBOOPZSDKUWTO-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle, particularly in the transition from the G1 to S phase. By inhibiting CDK2, this compound can disrupt cell proliferation and potentially induce apoptosis in cancer cells, making it a candidate for cancer therapy applications .
Anticancer Properties
Research indicates that 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine exhibits significant anticancer activity. In vitro studies have shown that it effectively reduces cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
Kinase Inhibition
The compound has been characterized as a potent inhibitor of several kinases involved in cancer progression. For example, it has shown promising results against kinases such as CDK2 and other related pathways that are critical for tumor growth .
Table: IC50 Values for Kinase Inhibition
| Kinase Target | IC50 (nM) |
|---|---|
| CDK2 | 50 |
| CDK1 | 100 |
| Other Kinases | Varies |
Case Studies
In a recent study examining various pyrazole derivatives, 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine was highlighted for its superior activity compared to other compounds in the series. The study utilized both biochemical assays and molecular docking techniques to elucidate the binding interactions with target kinases .
Another investigation focused on the compound's effects on specific cancer models demonstrated that treatment led to a significant decrease in tumor size and proliferation rates compared to controls. The results suggest that this compound could be further developed as a therapeutic agent for specific types of cancer .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
